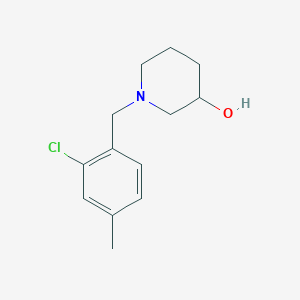1-(2-Chloro-4-methylbenzyl)piperidin-3-ol
CAS No.: 1694976-36-7
Cat. No.: VC3111749
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1694976-36-7 |
|---|---|
| Molecular Formula | C13H18ClNO |
| Molecular Weight | 239.74 g/mol |
| IUPAC Name | 1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-ol |
| Standard InChI | InChI=1S/C13H18ClNO/c1-10-4-5-11(13(14)7-10)8-15-6-2-3-12(16)9-15/h4-5,7,12,16H,2-3,6,8-9H2,1H3 |
| Standard InChI Key | YIKGUIHARCQKNU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CN2CCCC(C2)O)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)CN2CCCC(C2)O)Cl |
Introduction
Chemical Structure and Properties
1-(2-Chloro-4-methylbenzyl)piperidin-3-ol (CAS: 1694976-36-7) is characterized by a piperidin-3-ol core with a 2-chloro-4-methylbenzyl substituent at the nitrogen position. This compound has the molecular formula C₁₃H₁₈ClNO with a molecular weight of 239.74 g/mol . The structure features several key components:
-
A six-membered piperidine ring containing a secondary alcohol (hydroxyl) group at the 3-position
-
A benzyl group attached to the piperidine nitrogen
-
A chlorine atom at the ortho (2) position of the benzyl aromatic ring
-
A methyl group at the para (4) position of the benzyl aromatic ring
This specific arrangement of functional groups creates a molecule with both lipophilic (benzyl) and hydrophilic (hydroxyl) regions, potentially influencing its pharmacokinetic properties.
Physical and Chemical Properties
Table 1: Basic Properties of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol
| Property | Value |
|---|---|
| CAS Number | 1694976-36-7 |
| Molecular Formula | C₁₃H₁₈ClNO |
| Molecular Weight | 239.74 g/mol |
| Appearance | Likely a crystalline solid at room temperature |
| Solubility | Expected to be soluble in organic solvents (ethanol, methanol, chloroform, DMSO) |
| Structural Features | Piperidine ring with 3-OH and N-(2-chloro-4-methylbenzyl) substituent |
Structural Analogs and Related Compounds
The 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol belongs to a broader family of substituted benzylpiperidinols. Several structural isomers and related compounds have been documented in the literature, differing in the position of substituents or the core structure.
Structural Isomers
Several positional isomers of this compound exist, where the chloro and methyl substituents occupy different positions on the benzyl ring:
Table 2: Structural Isomers of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol
Related Compounds
Several compounds with similar structures but different substitution patterns have been reported:
Table 3: Related Benzylpiperidinol Compounds
These structural variations can significantly influence the physicochemical properties and potential biological activities of these compounds.
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1 | Preparation of piperidin-3-ol | Starting from commercially available material or appropriate precursor |
| 2 | N-alkylation | 2-Chloro-4-methylbenzyl chloride, K₂CO₃, acetone/DMF, 80°C |
| 3 | Purification | Column chromatography or recrystallization |
The N-alkylation step is likely to proceed via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile attacking the benzylic carbon bearing the leaving group (typically chloride or bromide). Based on similar chemistry described for 2-chloro-4-(piperidinylmethyl)pyridine synthesis, this reaction may require heating at reflux conditions (around 80°C) for several hours .
Alternative Synthetic Approaches
Other potential synthetic routes might include:
-
Reductive amination: Reaction of piperidin-3-ol with 2-chloro-4-methylbenzaldehyde in the presence of a reducing agent like sodium cyanoborohydride
-
Ring formation approach: Construction of the piperidine ring with the hydroxyl group at the 3-position after introducing the benzyl substituent
Computational Analysis and Drug-Like Properties
Computational approaches can provide insights into the potential drug-like properties of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol. Similar to the ADMET studies performed for 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones , predictive models could evaluate parameters such as:
Table 5: Predicted Physicochemical Properties
| Property | Predicted Value | Significance |
|---|---|---|
| LogP | 2.5-3.5 | Moderate lipophilicity, potentially good membrane permeability |
| H-bond donors | 1 (hydroxyl group) | Contributes to potential target interactions |
| H-bond acceptors | 2 (N and OH) | Contributes to potential target interactions |
| Rotatable bonds | 3-4 | Moderate molecular flexibility |
| Topological polar surface area | Approximately 20-30 Ų | Potentially good cell membrane permeability |
These predicted properties suggest that 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol may possess favorable drug-like characteristics, potentially making it suitable for medicinal chemistry investigations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume